4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid, also known as 5-Carboxy-2-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrole-3-propanoic acid, is a chemical compound with the molecular formula C18H16N2O5 and a molecular weight of 340.33 g/mol . It is an intermediate in the production of SU 5402, a potent inhibitor of fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR) .
Preparation Methods
The synthesis of 4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under inert atmosphere to prevent oxidation . Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities and may involve continuous flow processes to improve efficiency and yield .
Chemical Reactions Analysis
4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, primarily FGFR and VEGFR. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and angiogenesis . This inhibition is particularly significant in cancer research, where the compound’s ability to block these pathways can prevent tumor growth and metastasis .
Comparison with Similar Compounds
4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid is unique in its structure and function compared to other similar compounds. Some similar compounds include:
SU 5402: The parent compound, which is also an inhibitor of FGFR and VEGFR.
PD173074: Another FGFR inhibitor with a different chemical structure but similar biological activity.
AZD4547: A selective FGFR inhibitor used in cancer research.
Compared to these compounds, this compound offers unique advantages in terms of its intermediate role in the synthesis of SU 5402 and its specific chemical properties .
Properties
IUPAC Name |
4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-9-10(6-7-15(21)22)14(19-16(9)18(24)25)8-12-11-4-2-3-5-13(11)20-17(12)23/h2-5,8,19H,6-7H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b12-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNIKEXQACPSPW-WQLSENKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741302 |
Source
|
Record name | 4-(2-Carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258831-77-5 |
Source
|
Record name | 4-(2-Carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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